メタホウ酸リチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

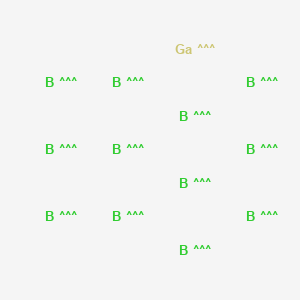

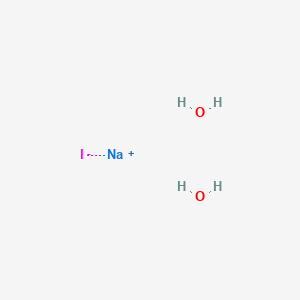

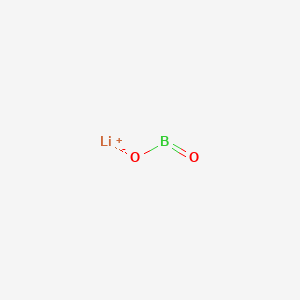

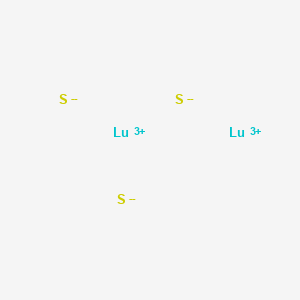

Lithium metaborate is a chemical compound composed of lithium, boron, and oxygen with the formula LiBO₂. It is often encountered as a hydrate, LiBO₂·nH₂O, where n is usually 2 or 4. This compound is known for its white hygroscopic monoclinic crystals and is widely used in various scientific and industrial applications .

科学的研究の応用

Lithium metaborate is extensively used in scientific research, particularly in the following areas:

作用機序

Target of Action

Lithium metaborate primarily targets graphite and other silicate minerals . It is used as a flux in various analytical techniques due to its unique properties . In the case of graphite, it is found that molten lithium metaborate can destroy the structure of graphite, causing graphite C to be oxidized and decomposed in an oxygen environment .

Mode of Action

Lithium metaborate interacts with its targets by melting and fusing with them . This fusion process results in the destruction of the graphite structure and the oxidation and decomposition of graphite C in an oxygen environment . It also dissolves acidic oxides with a certain composition .

Biochemical Pathways

This process involves the destruction of the graphite structure and the subsequent oxidation and decomposition of graphite C .

Pharmacokinetics

Lithium has an extremely narrow therapeutic window

Result of Action

The primary result of lithium metaborate’s action is the decomposition of graphite and other silicate minerals . This allows for the rapid mass decomposition and multi-element analysis of graphite ore samples . The method has several advantages, including a simple operation process, faster decomposition and testing, low reagent consumption, reduced possibility of sample contamination, and better results reproducibility .

Action Environment

The action of lithium metaborate is influenced by environmental factors such as temperature and the presence of oxygen . The fusion process with graphite, for example, is carried out at 950°C in an oxygen environment . The high temperature and oxygen environment facilitate the oxidation and decomposition of graphite .

生化学分析

Biochemical Properties

Lithium metaborate has several crystal forms. The α form consists of infinite chains of trigonal planar metaborate anions [BO2O−]n . The γ form is stable at 15 kbar and 950 °C. It has a polymeric cation consisting of a tridimensional regular array of [B (O−)4]− tetrahedra sharing oxygen vertices, alternating with lithium cations, each also surrounded by four oxygen atoms

Cellular Effects

Lithium metaborate has been found to have effects on lipid peroxidation and Ca, Fe, Mg, and K levels in serum of Wistar albino male rats exposed to Cd . Pretreatment with lithium metaborate significantly decreased MDA levels and increased SOD activity

Molecular Mechanism

It is known that lithium metaborate dissolves acidic oxides MexOy with x < y, such as SiO2 Al2O3, SO3, P2O5, TiO2, Sb2O3, V2O5, WO3, and Fe2O3

Temporal Effects in Laboratory Settings

In laboratory settings, lithium metaborate is used to dissolve oxide samples for analysis by XRF, AAS, ICP-OES, ICP-AES, and ICP-MS

Dosage Effects in Animal Models

The effects of lithium metaborate vary with different dosages in animal models. For example, in a study with Wistar albino male rats, lithium metaborate was given at a dosage of 15 mg/kg/body weight/day orally, for 5 days

Metabolic Pathways

It is known that lithium metaborate has a critical role in different metabolic pathways such as reduction-oxidation reactions

Transport and Distribution

It is known that lithium metaborate has a high reactivity with acidic samples and a melting point of 845°C, accounting for its low volatility

準備方法

Synthetic Routes and Reaction Conditions

Lithium metaborate can be synthesized by reacting orthoboric acid with lithium carbonate. The reaction typically occurs under controlled conditions to yield lithium metaborate crystals belonging to the monoclinic crystal system .

Industrial Production Methods

In industrial settings, lithium metaborate is often produced through borate fusion techniques. This involves mixing a ground sample with a borate flux (lithium or sodium) inside a crucible, heating to around 1000°C with agitation until the flux melts, and then dissolving the sample homogeneously in the flux .

化学反応の分析

Types of Reactions

Lithium metaborate undergoes various chemical reactions, including:

Oxidation: It can oxidize certain elements in a sample, facilitating their analysis.

Reduction: It can also act as a reducing agent under specific conditions.

Substitution: Lithium metaborate can participate in substitution reactions where lithium ions replace other cations in a compound.

Common Reagents and Conditions

Common reagents used with lithium metaborate include lithium tetraborate, lithium bromide, and lithium iodide. These reagents are often used in fusion flux mixtures to enhance the dissolution of samples for analysis .

Major Products Formed

The major products formed from reactions involving lithium metaborate include various lithium borate compounds, such as lithium tetraborate (Li₂B₄O₇) and lithium triborate (LiB₃O₅) .

類似化合物との比較

Similar Compounds

Lithium tetraborate (Li₂B₄O₇): Used in similar applications but is more effective at dissolving basic oxides (MexOy with x > y) such as CaO and MgO.

Lithium triborate (LiB₃O₅): Known for its use in non-linear optics and frequency doubling in lasers.

Uniqueness

Lithium metaborate is unique in its ability to form glass relatively easily and its temperature-dependent ratio of tetrahedral to trigonal boron. This property makes it particularly useful in applications requiring precise and accurate sample analysis .

特性

CAS番号 |

13453-69-5 |

|---|---|

分子式 |

BHLiO2 |

分子量 |

50.8 g/mol |

IUPAC名 |

lithium;oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Li/c2-1-3;/h2H; |

InChIキー |

NNOIVVAUKOEOFY-UHFFFAOYSA-N |

SMILES |

[Li+].B(=O)[O-] |

異性体SMILES |

[Li+].B(=O)[O-] |

正規SMILES |

[Li].B(=O)O |

| 13453-69-5 | |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

関連するCAS |

12007-60-2 (Parent) |

製品の起源 |

United States |

A: Lithium metaborate exhibits excellent fluxing properties, efficiently dissolving various refractory materials, including silicates, at high temperatures. [, , ] This characteristic stems from its relatively low melting point and ability to form homogenous melts with various metal oxides. This makes it particularly useful in sample preparation for techniques like atomic absorption spectrometry (AAS) and X-ray fluorescence (XRF), ensuring accurate and reliable elemental analysis. [, , ]

A: While both are effective fluxing agents, lithium metaborate offers some advantages. For materials rich in acidic oxides like silica, lithium metaborate produces a more fluid melt, allowing for decomposition even with a simple gas burner. [] Additionally, its use allows for the determination of sodium, which is not possible with sodium carbonate due to contamination. []

A: Lithium metaborate fusion, often coupled with techniques like ultrasonic extraction and ICP-AES, has proven effective in the multi-element analysis of complex matrices. [, , ] For graphite, the molten lithium metaborate disrupts the carbon structure, enabling oxidation and decomposition in an oxygen-rich environment. [] In sulfide ores, while complete decomposition might not occur, the technique effectively targets petrogenetic elements in oxide form, facilitating their quantification. []

A: The low-dilution method, employing a 1:2 sample to lithium metaborate ratio, offers comparable accuracy to the conventional heavy-absorber method in XRF analysis. [] Its primary advantage lies in its flexibility. The same set of matrix correction parameters can be used over a wide range of dilution ratios (1:1 to 1:15), proving beneficial for samples with significant ignition loss or gain, enhancing the method's versatility for diverse geological and industrial materials. []

A: While generally effective, lithium metaborate fusion may not be suitable for determining sulfur content, particularly in organic materials. [] This limitation arises from the use of sulfuric acid for dissolution in the traditional sodium carbonate method, leading to contamination. [] Additionally, the determination of certain trace elements might be limited by the sensitivity of the chosen analytical technique, such as ICP-AES. []

A: Adding 1.5-2.5 wt.% lithium metaborate during the production of lithium niobate ceramic, followed by sintering under vacuum and pressure, results in a high-density ceramic material. [] This suggests that lithium metaborate might act as a sintering aid, promoting densification during the process and enhancing the ceramic's electrophysical properties, making it comparable to single-crystal lithium niobate. []

A: The MZW represents the temperature range in which a solution can cool before spontaneous crystallization occurs. Understanding this zone is crucial in controlling crystal growth processes. Studies show that the presence of sodium chloride (NaCl) significantly impacts the MZW of lithium metaborate solutions. [] While NaCl does not significantly alter the solubility of these salts, it increases the MZW, especially at higher concentrations and cooling rates. [] This suggests that NaCl may inhibit nucleation, leading to delayed crystallization.

A: High-temperature Raman spectroscopy studies provided valuable insights into the structural transformations of lithium metaborate with increasing temperature. [] The analysis of Raman spectra revealed a significant structural change around 1123 K, where the infinite chains of BO3 triangles characteristic of lithium metaborate transform into (B3O6)3- rings. [] Above 1273 K, further transformations lead to a more disordered structure, indicating a transition towards a more random arrangement of borate units in the molten state. []

A: Lithium metaborate crystals, grown via the melt or flux fusion method, have potential applications in optics and communication due to their favorable properties in the infrared, visible, and deep ultraviolet spectral regions. [] These crystals can be used to manufacture polarizing beam splitter prisms such as Glan, Wollaston, and Rochon prisms. [] Furthermore, their birefringent nature makes them suitable for various optical elements, including optoisolators, circulators, and beam displacers, highlighting their potential in advanced optical and photonic technologies. []

A: Research suggests that combining lithium metaborate (LiBO2) with lithium hydride (LiH) could lead to a viable hydrogen storage composite material. [] This composite, with a specific molar ratio of LiBO2:LiH (0.5–2:1), shows promising characteristics for hydrogen storage and release. [] The preparation, involving ball milling of the two components, is relatively straightforward and cost-effective. [] Notably, this composite material exhibits a lower hydrogen desorption temperature and a faster desorption rate compared to pure LiH, suggesting its potential for practical hydrogen storage applications. []

A: In PWRs, a phenomenon called Axial Offset Anomaly (AOA) occurs due to the unexpected change in the axial power distribution. This is attributed to the precipitation and deposition of lithium metaborate on the fuel rod cladding, particularly in regions experiencing subcooled boiling. [, , ] As boron is a neutron absorber, its deposition disrupts the neutron flux, leading to uneven power distribution within the reactor core and potentially impacting fuel efficiency and reactor control. [, , ]

A: The leading hypothesis suggests that the retrograde solubility of lithium metaborate plays a crucial role. [] Under subcooled boiling conditions, the elevated temperatures near the cladding surface cause lithium metaborate to precipitate from the coolant and deposit as crud. [] Mitigating strategies include optimizing coolant chemistry, potentially by adjusting lithium and boron concentrations, and exploring alternative cladding materials with improved resistance to crud deposition. []

A: Studies on Saccharomyces cerevisiae BY4741 yeast strain reveal that lithium metaborate exhibits lower toxicity compared to boric acid. [, ] While boric acid significantly inhibits cell viability at all tested concentrations, lithium metaborate, even at high concentrations, has a less detrimental effect on cell proliferation and metabolic activity. [, ] This suggests potential differences in their mechanisms of toxicity.

A: Microscopic observations reveal distinct morphological changes in yeast cells treated with boric acid and lithium metaborate. Boric acid-treated cells display features characteristic of necrosis, including cell swelling and membrane rupture. [] In contrast, lithium metaborate-treated cells exhibit signs consistent with early apoptosis, such as cell shrinkage and chromatin condensation. [] These findings strongly suggest that both compounds trigger cell death through distinct pathways, highlighting the need for further investigation into their specific modes of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

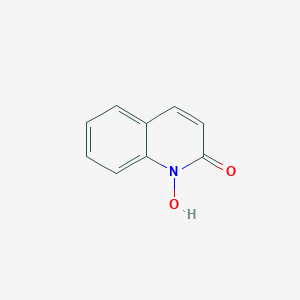

![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)